[2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol [2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17737575
InChI: InChI=1S/C9H11F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h15H,1-5H2
SMILES:
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol

[2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol

CAS No.:

Cat. No.: VC17737575

Molecular Formula: C9H11F3N2O

Molecular Weight: 220.19 g/mol

* For research use only. Not for human or veterinary use.

[2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol -

Specification

Molecular Formula C9H11F3N2O
Molecular Weight 220.19 g/mol
IUPAC Name [2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol
Standard InChI InChI=1S/C9H11F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h15H,1-5H2
Standard InChI Key UPYMOODXYZZNAS-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(=NC(=C2CO)C(F)(F)F)C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an imidazo[1,2-a]pyridine core, a nitrogen-containing bicyclic system fused with an imidazole ring. The trifluoromethyl (-CF₃) group at the 2-position and the hydroxymethyl (-CH₂OH) group at the 3-position are critical functional groups influencing its physicochemical and pharmacological properties. The saturated 5H,6H,7H,8H configuration indicates a partially hydrogenated pyridine ring, reducing aromaticity and potentially enhancing solubility.

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanol
Canonical SMILESC1CCN2C(=NC(=C2CO)C(F)(F)F)C1
InChI KeyUPYMOODXYZZNAS-UHFFFAOYSA-N
PubChem CID125449066
Hydrogen Bond Donor Count1 (hydroxyl group)
Hydrogen Bond Acceptor Count5 (3 fluorine, 1 imine, 1 hydroxyl)

The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the hydroxymethyl group offers a site for further chemical modifications, such as esterification or glycosylation .

Synthesis and Manufacturing

Groebke–Blackburn Reaction

A primary synthetic route for imidazo[1,2-a]pyridines involves the Groebke–Blackburn three-component reaction, which condenses an aminopyridine, an aldehyde, and an isocyanide. For this compound, the reaction likely employs:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-amine as the aminopyridine component,

  • Trifluoroacetaldehyde as the aldehyde source,

  • Hydroxymethyl isocyanide or a precursor.

Heteropoly acids like H₃PW₁₂O₄₀ (HPW) are effective catalysts for this reaction, enabling high yields under mild, solvent-free conditions. The reaction proceeds via imine formation, followed by cyclization and dehydration, yielding the bicyclic core.

Post-Synthetic Modifications

Patent literature describes Mannich reactions to introduce hydroxymethyl groups to imidazo[1,2-a]pyridines. For example, treating a preformed imidazo[1,2-a]pyridine with formaldehyde in acetic acid generates the alcohol derivative . Subsequent purification via crystallization ensures high purity.

Physicochemical Properties

Solubility and Stability

The hydroxymethyl group enhances aqueous solubility compared to non-polar analogs, while the trifluoromethyl group increases lipid membrane permeability. The compound’s pKa is estimated at ~9.5 (hydroxyl group), favoring deprotonation under physiological conditions. Stability studies indicate susceptibility to oxidative degradation at the imidazole ring, necessitating storage under inert atmospheres.

Challenges and Future Directions

Synthetic Scalability

While laboratory-scale synthesis is well-established, large-scale production faces challenges in controlling exothermic reactions and purifying stereoisomers. Continuous-flow reactors and immobilized catalysts may address these issues.

Unanswered Pharmacological Questions

  • Toxicity profiles: No in vivo data are available.

  • Metabolic pathways: The role of hepatic CYP450 enzymes in hydroxylation remains unstudied.

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